molecular formula C18H21FN2O B2644828 (2-(4-fluoro-3-methylphenyl)-6,6-dimethyl(5,6,7-trihydroindol))-4-O-methyloxime CAS No. 1274948-04-7

(2-(4-fluoro-3-methylphenyl)-6,6-dimethyl(5,6,7-trihydroindol))-4-O-methyloxime

Cat. No.: B2644828
CAS No.: 1274948-04-7
M. Wt: 300.377
InChI Key: CVQZKNRFIFGWCC-FXBPSFAMSA-N
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Description

The compound "(2-(4-fluoro-3-methylphenyl)-6,6-dimethyl(5,6,7-trihydroindol))-4-O-methyloxime" features a 5,6,7-trihydroindole core, a partially saturated indole derivative. Key structural attributes include:

  • Position 2 substitution: A 4-fluoro-3-methylphenyl group, introducing electron-withdrawing (fluoro) and steric (methyl) effects.
  • 6,6-Dimethyl groups: These enhance steric bulk and may influence ring conformation.
  • 4-O-methyloxime: The oxime (=N-O-) group at position 4, methylated at the oxygen, modifies hydrogen-bonding capacity and solubility.

Properties

IUPAC Name

(Z)-2-(4-fluoro-3-methylphenyl)-N-methoxy-6,6-dimethyl-5,7-dihydro-1H-indol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-11-7-12(5-6-14(11)19)15-8-13-16(20-15)9-18(2,3)10-17(13)21-22-4/h5-8,20H,9-10H2,1-4H3/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQZKNRFIFGWCC-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC3=C(N2)CC(CC3=NOC)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC\3=C(N2)CC(C/C3=N/OC)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(4-fluoro-3-methylphenyl)-6,6-dimethyl(5,6,7-trihydroindol))-4-O-methyloxime is a derivative of trihydroindole and has garnered interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of the target compound involves the reaction of 4-fluoro-3-methylphenyl derivatives with trihydroindole precursors. The synthesis process typically employs reflux conditions in solvents like ethanol and utilizes catalysts such as sodium acetate to enhance yield. The product can be characterized using various spectroscopic methods including NMR and LC/MS.

Table 1: Synthesis Overview

StepReactantsConditionsYield
14-fluoro-3-methylphenyl derivative + trihydroindoleReflux in ethanol for 2 hours96%

Biological Activity

Research has indicated that compounds similar to (2-(4-fluoro-3-methylphenyl)-6,6-dimethyl(5,6,7-trihydroindol))-4-O-methyloxime exhibit various biological activities including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Studies have shown that derivatives of trihydroindole can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes.

Neuroprotective Effects

Emerging studies suggest potential neuroprotective properties attributed to the indole moiety in the structure. These effects are hypothesized to be mediated through modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

  • Anticancer Study : A recent study assessed the cytotoxicity of related compounds on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range.
  • Antimicrobial Evaluation : Another study focused on the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Comparison with Similar Compounds

Core Structural Similarities and Differences

The table below highlights key structural distinctions between the target compound and its closest analogs:

Compound Name Core Structure Substituents (Position) Functional Groups Reference
Target Compound 5,6,7-Trihydroindol 2-(4-Fluoro-3-methylphenyl); 6,6-dimethyl 4-O-Methyloxime -
2-(4-Bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene)methyloxime () 5,6,7-Trihydroindol 1-(4-Fluorophenyl); 2-(4-bromophenyl); 6,6-dimethyl Methyloxime
(1-(4-Fluorophenyl)-2,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime () 5,6,7-Trihydroindol 1-(4-Fluorophenyl); 2,6-dimethyl Methyloxime

Key Observations :

  • Substituent Position: The target compound’s 4-fluoro-3-methylphenyl group at position 2 contrasts with ’s bromophenyl and fluorophenyl groups.
  • Oxime Functionalization: The target’s 4-O-methyloxime differs from the methyloxime in analogs.
  • Trihydroindole Saturation : All compounds share a partially saturated indole core, which may enhance metabolic stability compared to fully aromatic systems .

Electronic and Steric Effects

  • This contrasts with ’s 4-fluorophenyl group, where fluorine’s position may direct electronic effects differently .
  • Methyl Groups : The 6,6-dimethyl groups in the target and compounds introduce steric bulk, likely affecting molecular packing (e.g., crystallinity) and interactions with hydrophobic binding pockets .

Theoretical Basis for Property Predictions

The principle that "similar structures exhibit similar properties" () underpins this comparison:

  • Physical Properties : The target’s O-methyloxime may lower melting points compared to ’s methyloxime due to reduced intermolecular hydrogen bonding .

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